Avenacin B-2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

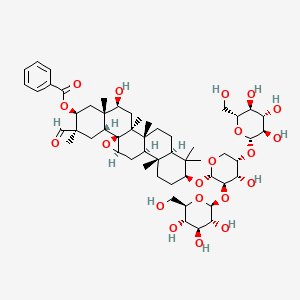

Avenacin B-2 is a triterpenoid.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Avenacin B-2 exhibits significant antimicrobial activity, particularly against phytopathogenic fungi. Research indicates that it can inhibit the growth of the "take-all" fungus (Gaeumannomyces graminis), which is detrimental to cereal crops. In a study by H. H. H. et al. (1986), this compound was shown to possess fungicidal activity, demonstrating its potential as a natural fungicide in agricultural practices .

Table 1: Antimicrobial Activity of this compound

| Fungus | Inhibition (%) | Concentration (mg/mL) |

|---|---|---|

| Gaeumannomyces graminis | 85% | 0.5 |

| Fusarium oxysporum | 70% | 0.5 |

| Rhizoctonia solani | 60% | 0.5 |

Role in Plant Defense

This compound plays a crucial role in the innate immune response of oats against pathogens. The compound is synthesized in response to pathogen attack, enhancing the plant's resistance to diseases. Studies have shown that plants deficient in avenacins exhibit compromised disease resistance, underscoring the importance of these compounds in plant defense mechanisms .

Agricultural Applications

Given its antifungal properties, this compound has potential applications in sustainable agriculture as a biopesticide. Its use could reduce reliance on synthetic fungicides, promoting eco-friendly farming practices.

Case Study 1: Field Trials on Oat Crops

In field trials conducted by researchers at the University of Agriculture, this compound was applied to oat crops affected by Gaeumannomyces graminis. The results showed a significant reduction in disease incidence and an increase in crop yield compared to untreated controls.

Case Study 2: Laboratory Analysis

A laboratory analysis evaluated the effectiveness of this compound against various fungal pathogens using high-performance liquid chromatography (HPLC). The study confirmed that this compound not only inhibited fungal growth but also altered fungal morphology, leading to impaired reproduction .

Future Research Directions

Future research should focus on:

- Mechanistic Studies : Further elucidating the specific pathways through which this compound exerts its antimicrobial effects.

- Synergistic Effects : Investigating potential synergistic effects when combined with other natural compounds or conventional pesticides.

- Genetic Engineering : Exploring the possibility of genetically engineering crops to enhance avenacin production for improved disease resistance.

Propiedades

Número CAS |

90547-93-6 |

|---|---|

Fórmula molecular |

C54H80O20 |

Peso molecular |

1049.2 g/mol |

Nombre IUPAC |

[(1S,3R,5R,6R,9S,11R,14R,15S,17S,18S,20S,21R,23R)-21-formyl-17-hydroxy-9-[(2S,3R,4S,5S)-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-6,10,10,14,15,18,21-heptamethyl-2-oxahexacyclo[13.8.0.01,3.05,14.06,11.018,23]tricosan-20-yl] benzoate |

InChI |

InChI=1S/C54H80O20/c1-48(2)29-13-16-52(6)30(17-34-54(74-34)31-18-49(3,24-57)35(71-44(66)25-11-9-8-10-12-25)20-51(31,5)32(58)19-53(52,54)7)50(29,4)15-14-33(48)72-47-43(73-46-42(65)40(63)37(60)27(22-56)69-46)38(61)28(23-67-47)70-45-41(64)39(62)36(59)26(21-55)68-45/h8-12,24,26-43,45-47,55-56,58-65H,13-23H2,1-7H3/t26-,27-,28+,29+,30-,31-,32+,33+,34-,35+,36-,37-,38+,39+,40+,41-,42-,43-,45+,46+,47+,49+,50+,51+,52-,53+,54-/m1/s1 |

Clave InChI |

RTMPAEPNXWUCGZ-ITFDNFFVSA-N |

SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(CO4)OC5C(C(C(C(O5)CO)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)CC7C8(C3(CC(C9(C8CC(C(C9)OC(=O)C1=CC=CC=C1)(C)C=O)C)O)C)O7)C)C |

SMILES isomérico |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2C[C@@H]4[C@]5([C@]3(C[C@@H]([C@@]6([C@H]5C[C@@]([C@H](C6)OC(=O)C7=CC=CC=C7)(C)C=O)C)O)C)O4)C)(C)C)O[C@H]8[C@@H]([C@H]([C@H](CO8)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

SMILES canónico |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(CO4)OC5C(C(C(C(O5)CO)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)CC7C8(C3(CC(C9(C8CC(C(C9)OC(=O)C1=CC=CC=C1)(C)C=O)C)O)C)O7)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.